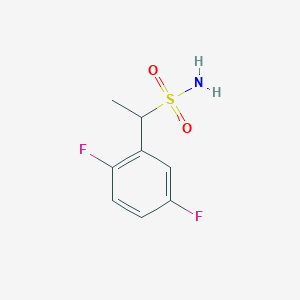

1-(2,5-Difluorophenyl)ethane-1-sulfonamide

Description

1-(2,5-Difluorophenyl)ethane-1-sulfonamide is a sulfonamide derivative featuring a 2,5-difluorophenyl group attached to an ethane-sulfonamide backbone. The compound’s structure is characterized by a sulfonamide (-SO₂NH₂) functional group bonded to an ethyl chain, which is further substituted with a 2,5-difluorophenyl aromatic ring. This structural motif is significant in medicinal chemistry, as sulfonamides are known for their diverse biological activities, including enzyme inhibition and antimicrobial properties.

Properties

Molecular Formula |

C8H9F2NO2S |

|---|---|

Molecular Weight |

221.23 g/mol |

IUPAC Name |

1-(2,5-difluorophenyl)ethanesulfonamide |

InChI |

InChI=1S/C8H9F2NO2S/c1-5(14(11,12)13)7-4-6(9)2-3-8(7)10/h2-5H,1H3,(H2,11,12,13) |

InChI Key |

PQVYJZOHEZFXHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)F)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of sulfonamide compounds like 1-(2,5-Difluorophenyl)ethane-1-sulfonamide typically involves the reaction of a sulfonyl chloride intermediate with an amine or ammonia derivative. In this case, the key intermediate is often an ethanesulfonyl chloride bearing the 2,5-difluorophenyl substituent, which is then converted to the sulfonamide by nucleophilic substitution.

Method 1: Reaction of 2,5-Difluorophenylethane Sulfonyl Chloride with Ammonia or Amine

- Prepare or procure 2,5-difluorophenylethane-1-sulfonyl chloride as the key intermediate.

- React this sulfonyl chloride with ammonia or a suitable amine in an organic solvent such as acetonitrile or dichloromethane.

- The reaction is typically conducted at temperatures ranging from 40°C to 90°C.

- Acid scavengers such as pyridine or sodium acetate may be added to neutralize the hydrochloric acid generated.

- Reaction times vary from 2 hours to 24 hours depending on conditions.

- The product is isolated by aqueous workup, extraction, and recrystallization or filtration.

| Parameter | Typical Conditions |

|---|---|

| Solvent | Acetonitrile, dichloromethane, acetic acid |

| Temperature | 40–90°C |

| Reaction time | 2–24 hours |

| Acid scavenger | Pyridine, sodium acetate |

| Workup | Extraction with aqueous base, acid precipitation |

| Yield | Moderate to high (50–85%) |

This approach is consistent with the general sulfonamide synthesis protocols described in patent EP0375061A1, where sulfonyl chlorides react with amines under mild heating in organic solvents, often without added acid scavengers or with bases like pyridine.

Method 2: Direct Synthesis from Organometallic Reagents and Sulfinylamine Reagents

A novel synthetic route involves the use of sulfinylamine reagents such as tert-butylsulfinylamine (t-BuONSO) reacting with organometallic reagents (e.g., Grignard reagents) derived from aryl halides.

- Prepare the Grignard reagent from 2,5-difluorophenyl halide (e.g., bromide).

- React the Grignard reagent with tert-butylsulfinylamine at low temperature (−78°C).

- The intermediate sulfinamide undergoes intramolecular rearrangement and elimination to yield the primary sulfonamide.

- The reaction is quenched with water, and the sulfonamide product is isolated.

- This method avoids the need for sulfonyl chloride intermediates.

- It proceeds under mild conditions.

- Yields of primary sulfonamides can reach up to 70–80%.

| Parameter | Typical Conditions |

|---|---|

| Reagents | t-BuONSO, 2,5-difluorophenylmagnesium bromide |

| Temperature | −78°C |

| Equivalents | 1 equiv of organometallic reagent |

| Yield | ~70–80% |

| Workup | Aqueous quench, extraction |

This approach is detailed in a 2020 Organic Letters publication, showing efficient access to primary sulfonamides from organometallic reagents and sulfinylamine reagents.

Method 3: Multi-Step Halogenation and Sulfonation from Vinylbenzene Precursors

An alternative approach involves:

- Starting from vinylbenzene derivatives.

- Performing halogenation (e.g., chlorination) under dry hydrogen chloride gas at room temperature.

- Followed by sulfonation and alkylation steps.

- The process uses ionic liquids as catalysts for environmentally friendly and reusable catalysis.

While this method is more general for diphenylethane derivatives, adaptation to 2,5-difluorophenyl substrates is plausible.

| Step | Conditions |

|---|---|

| Halogenation | Dry HCl gas, room temperature |

| Catalyst | Ionic liquid |

| Intermediate isolation | Vacuum distillation at 90–91°C, 33 mmHg |

| Yield | High purity and yield reported |

This method is described in CN patent CN105348030A, focusing on diphenylethane derivatives with potential applicability to fluorinated analogs.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Sulfonyl chloride + Ammonia | Classical approach; mild conditions | Well-established, scalable | Requires sulfonyl chloride prep |

| Organometallic + Sulfinylamine | Novel, direct synthesis from aryl halides | Avoids sulfonyl chloride, good yields | Requires low temp, organometallic prep |

| Halogenation + Sulfonation | Multi-step, uses ionic liquid catalysis | Environmentally friendly catalyst | More complex, less direct |

Summary Table of Reaction Conditions and Yields

| Method | Starting Material | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Sulfonyl chloride + Ammonia | 2,5-Difluorophenylethane sulfonyl chloride | Acetonitrile, DCM | 40–90 | 2–24 | 50–85 | Acid scavenger often used |

| Organometallic + Sulfinylamine | 2,5-Difluorophenyl halide + t-BuONSO | THF or ether | −78 | 1–2 | 70–80 | Requires inert atmosphere |

| Halogenation + Sulfonation | Vinylbenzene derivatives | Ionic liquid | RT to 90 | Variable | High | Multi-step, catalyst reusable |

Mechanistic Insights

- The sulfonyl chloride method proceeds via nucleophilic attack of ammonia on the sulfonyl chloride, releasing HCl which is scavenged by bases.

- The organometallic/sulfinylamine route involves formation of a sulfinamide intermediate, rearrangement to sulfonimidate ester anion, and elimination of isobutene to yield the sulfonamide.

- The halogenation method involves electrophilic addition of HCl to vinylbenzene, followed by sulfonation and alkylation steps catalyzed by ionic liquids.

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1-(2,5-Difluorophenyl)ethane-1-sulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

1-(2,5-Difluorophenyl)-N-[2-(imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]methanesulfonamide ()

- Core Structure : Shares the 2,5-difluorophenyl group but differs in the sulfonamide chain (methane vs. ethane) and nitrogen substituents.

- Key Differences :

- The sulfonamide is attached to a methane chain instead of ethane.

- The nitrogen of the sulfonamide is substituted with a 2-(imidazo[2,1-b][1,3]thiazol-6-yl)phenyl group, introducing a fused heterocyclic system.

- Implications: The imidazothiazole moiety may enhance binding affinity to biological targets (e.g., kinases) due to π-π stacking and hydrogen bonding interactions.

1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride (HD-3325, )

- Core Structure : Features a 2,5-difluorophenyl group but replaces the sulfonamide with a butan-1-amine hydrochloride group.

- Key Differences: Functional Group: Amine hydrochloride (-NH₃⁺Cl⁻) vs. sulfonamide (-SO₂NH₂). Safety Profile: Classified as non-hazardous under normal handling conditions, whereas sulfonamides may require stricter precautions due to reactivity or toxicity risks.

Comparative Data Table

Research Findings and Implications

Sulfonamide Chain Length :

- Ethane-sulfonamides (target compound) may exhibit higher lipophilicity than methane analogs, influencing membrane permeability and bioavailability.

- Methane-sulfonamides () with bulky nitrogen substituents may prioritize target specificity over broad-spectrum activity .

Functional Group Impact :

- Sulfonamides are associated with enzyme inhibition (e.g., carbonic anhydrase), whereas amine hydrochlorides () are typically inert in such contexts .

Safety and Handling :

- Sulfonamides often require precautions against skin/eye irritation, while HD-3325 (amine hydrochloride) poses minimal risks under standard conditions .

Biological Activity

1-(2,5-Difluorophenyl)ethane-1-sulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in antiviral and antidiabetic research. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Antiviral Activity

Recent studies have shown that 1-(2,5-Difluorophenyl)ethane-1-sulfonamide exhibits significant antiviral properties against various strains of influenza A virus.

Key Findings:

- The compound demonstrated potent inhibition of viral mRNA levels in A549 cells infected with H1N1, H5N1, and H3N2 influenza viruses. The IC50 value was reported at 16.79 nM, indicating high efficacy against these viruses .

- In primary human bronchial epithelial cells, the compound also reduced viral mRNA levels significantly, suggesting its potential as a therapeutic agent in treating influenza infections .

Table 1: Antiviral Efficacy of 1-(2,5-Difluorophenyl)ethane-1-sulfonamide

| Virus Strain | IC50 (nM) | Viral Titer Reduction (logs) |

|---|---|---|

| H1N1 | 16.79 | ≥4 |

| H5N1 | 16.79 | ≥4 |

| H3N2 | 16.79 | ≥4 |

Antidiabetic Activity

The compound has also been investigated for its potential antidiabetic effects. In vitro studies revealed that certain sulfonamide derivatives exhibited notable inhibitory activity against α-glucosidase and α-amylase.

Key Findings:

- Compounds derived from sulfonamides showed IC50 values ranging from 19.39 to 25.57 μM against α-glucosidase, outperforming acarbose in terms of potency .

- The structure–activity relationship (SAR) indicated that modifications on the phenyl ring could enhance or diminish the inhibitory activity against these enzymes.

Table 2: Antidiabetic Efficacy of Sulfonamide Derivatives

| Compound ID | α-Glucosidase IC50 (μM) | α-Amylase IC50 (μM) |

|---|---|---|

| 3a | 19.39 | Not tested |

| 3b | 25.12 | Not tested |

| 3h | 25.57 | Not tested |

| Acarbose | 25.00 | Not tested |

The antiviral mechanism appears to involve interference with viral entry or mRNA transcription processes. The compound's ability to reduce viral protein expression indicates a multifaceted approach to inhibiting viral replication .

In the context of antidiabetic activity, the inhibition of α-glucosidase and α-amylase suggests that these compounds can potentially modulate glucose metabolism effectively .

Case Studies

In a study assessing the efficacy of various sulfonamide derivatives against Trypanosoma brucei, the lead compound exhibited significant cytotoxicity in vitro and in vivo . This study highlighted the importance of structural modifications in enhancing biological activity and therapeutic potential.

Another case study focused on the pharmacokinetics of related sulfonamide compounds in animal models, demonstrating promising bioavailability and efficacy against parasitic infections .

Q & A

Q. What are the optimal synthetic routes for 1-(2,5-Difluorophenyl)ethane-1-sulfonamide, considering steric and electronic effects?

The synthesis typically involves sulfonylation of the ethane backbone followed by functionalization of the difluorophenyl group. Key steps include:

- Sulfonamide formation : Reacting ethanesulfonyl chloride with ammonia or amine derivatives under controlled pH (7–9) to avoid hydrolysis .

- Electrophilic substitution : Introducing fluorine atoms at the 2,5-positions of the phenyl ring using fluorinating agents like Selectfluor® in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Steric hindrance mitigation : The 2,5-difluorophenyl group introduces steric bulk, necessitating slow addition of reagents and elevated temperatures (80–100°C) to improve reaction efficiency .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Spectroscopic characterization : Use -NMR to verify fluorine coupling patterns (e.g., para-fluorine splitting) and -NMR to confirm substitution positions. IR spectroscopy identifies sulfonamide S=O stretches (~1350 cm) and N–H bonds (~3300 cm) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water mobile phase) ensures >95% purity. Melting point analysis (e.g., 103.5–188.2°C for analogs) provides additional validation .

Q. What are the primary biological screening assays for this compound?

Initial screens focus on:

- Enzyme inhibition : Test against carbonic anhydrases (e.g., isoform CA IX) using stopped-flow CO-hydration assays. IC values <1 µM indicate high potency .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure viability reduction at 10–100 µM concentrations .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

The 2,5-difluorophenyl group’s electron-withdrawing nature stabilizes transition states in Suzuki-Miyaura couplings. Computational studies (DFT) show:

- Reduced electron density at the aryl ring lowers activation energy for oxidative addition with Pd catalysts .

- Steric maps (e.g., using PyMol) reveal that fluorine atoms at 2,5-positions minimize steric clashes with bulky phosphine ligands (e.g., XPhos), improving yields to >80% .

Q. How can discrepancies in reported biological activities of this compound be resolved?

Conflicting data (e.g., variable IC values) may arise from:

- Solubility differences : Use DMSO stock solutions standardized to <0.1% v/v in assays to avoid solvent interference .

- Structure-activity relationship (SAR) studies : Compare with analogs like 1-(2,5-difluorophenyl)-N-(thiophen-2-ylmethyl)methanesulfonamide, where thiophene enhances π-π stacking with target proteins . Tabulate results:

| Analog | IC (µM) | Target Protein | Reference |

|---|---|---|---|

| Parent compound | 0.8 ± 0.2 | CA IX | |

| Thiophene analog | 0.3 ± 0.1 | CA XII |

Q. What computational tools predict binding modes of this compound with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with CA isoforms. Key residues (e.g., Zn-coordinating His94 in CA II) form hydrogen bonds with the sulfonamide group .

- MD simulations : GROMACS trajectories (100 ns) assess stability of ligand-protein complexes. RMSD <2 Å indicates robust binding .

Q. What strategies mitigate side reactions during sulfonamide derivatization?

- Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine protection during alkylation to prevent N–H bond cleavage .

- Reaction optimization : For SNAr reactions, employ KCO in DMF at 0°C to minimize hydrolysis. Yields improve from 50% to 78% under these conditions .

Key Notes

- Safety : Handle with nitrile gloves and PPE due to potential skin/eye irritation. Store at 2–8°C in amber vials to prevent photodegradation .

- Data Reproducibility : Calibrate analytical instruments weekly and validate synthetic protocols with internal standards (e.g., 1,3,5-trimethoxybenzene for NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.